Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester
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Overview
Description
Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester is a chemical compound with the molecular formula C11H12N2S It is an ester of thiocyanic acid and is known for its unique structure, which includes an aziridine ring and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with [1-(phenylmethyl)-2-aziridinyl]methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include thiocyanic acid and a suitable base to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce thiocyanate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, phenylmethyl ester: Similar structure but lacks the aziridine ring.
Thiocyanic acid, methyl ester: A simpler ester with a methyl group instead of the phenylmethyl and aziridine groups.
Uniqueness
Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester is unique due to the presence of both the aziridine ring and the phenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
832724-78-4 |
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Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(1-benzylaziridin-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C11H12N2S/c12-9-14-8-11-7-13(11)6-10-4-2-1-3-5-10/h1-5,11H,6-8H2 |
InChI Key |
AQQAZLPJNCBEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)CSC#N |
Origin of Product |
United States |
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